2-(5-Methoxy-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(5-Methoxy-1H-indazol-3-yl)ethanamine is a chemical compound with the molecular formula C10H13N3O It belongs to the class of indazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazines and ortho-substituted nitrobenzenes.
Ethanamine Substitution: The final step involves the substitution of the ethanamine group at the 3-position of the indazole ring. This can be done using ethylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of N-alkylated indazole derivatives.
Scientific Research Applications
2-(5-Methoxy-1H-indazol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: A closely related compound with similar chemical structure and properties.
2-(6-Methoxy-1H-indol-3-yl)ethanamine: Another similar compound with a methoxy group at the 6-position.
5-Methoxytryptamine: A compound with a similar indole structure but different substitution pattern.
Uniqueness
2-(5-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(5-methoxy-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
TURQXTDHMNRJCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CCN |
Origin of Product |
United States |
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